2-O-alpha-D-Glucopyranosyl-alpha-D-glucose
Overview
Description
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose is a disaccharide composed of two glucose molecules linked by an alpha-1,2-glycosidic bond. This compound is a type of glucoside, which is a molecule where a sugar is bound to a non-carbohydrate moiety. Glucosides are widely found in nature and have significant applications in various fields due to their diverse biological activities and stable properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose can be achieved through enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule. For example, cyclodextrin glycosyltransferase can be used to transfer a glucose moiety to another glucose molecule under specific conditions .
Industrial Production Methods
Industrial production of this compound often relies on enzymatic synthesis due to its regioselectivity and efficiency. Enzymes such as alpha-glucosidase and cyclodextrin glycosyltransferase are commonly employed. These enzymes facilitate the glycosylation process, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield gluconic acid derivatives, while reduction can yield glucitol derivatives.
Scientific Research Applications
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a substrate for studying enzyme kinetics and glycosylation processes.
Medicine: It is investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: It is used in the production of bioactive compounds and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by alpha-glucosidase to release glucose molecules, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to modulate glycosylation processes and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-O-alpha-D-Glucopyranosyl-L-ascorbic acid: A glucosylated derivative of ascorbic acid with similar glycosylation properties.
2-O-alpha-D-Glucosyl glycerol: Another glucoside with applications in the cosmetic industry as a moisturizing agent
Uniqueness
2-O-alpha-D-Glucopyranosyl-alpha-D-glucose is unique due to its specific glycosidic linkage and its ability to serve as a versatile building block in the synthesis of various bioactive compounds. Its stability and biological activity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWPGCMGAMJNRG-LFWCVFAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275862 | |
Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37169-66-7 | |
Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37169-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-O-alpha-D-Glucopyranosyl-alpha-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037169667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-O-α-D-Glucopyranosyl-α-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-O-α-D-glucopyranosyl-α-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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